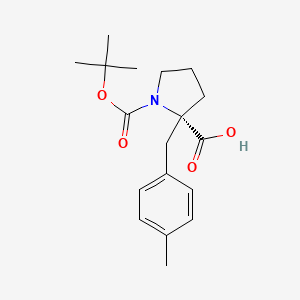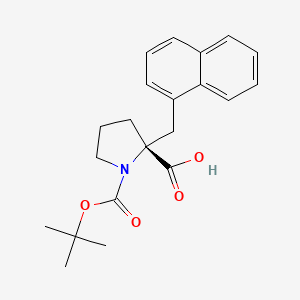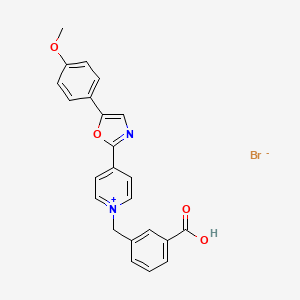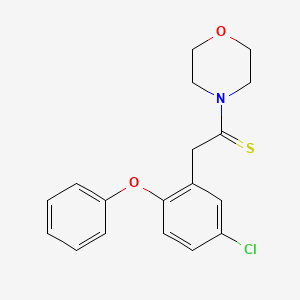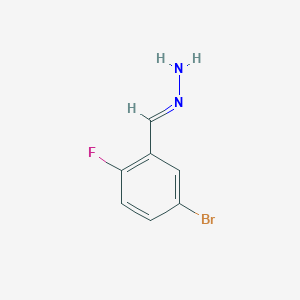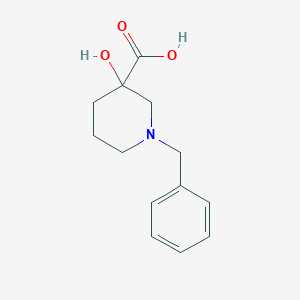![molecular formula C9H8ClNO B3038106 2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one CAS No. 745075-82-5](/img/structure/B3038106.png)
2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
Vue d'ensemble
Description
2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is an intermediate for the synthesis of pharmaceutical and biological compounds . It can be used for the synthesis of new propargylated 1-pyrindane derivatives as Rasagiline analogues, which are used as antiparkinsonian agents .
Synthesis Analysis
The synthesis of this compound involves the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues . This process is achieved using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25°C in H2O with high yield and excellent chemoselectivity .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C9H8ClNO/c1-5-4-8(10)11-9-6(5)2-3-7(9)12/h4H,2-3H2,1H3 . This compound has a molecular weight of 181.62 .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Pharmaceutical Research
2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is primarily utilized in pharmaceutical research. This compound is a key side-chain component in the production of fourth-generation Cefpirome, a cephalosporin antibiotic. It demonstrates significant potential due to its high yield of up to 87.4% via the acrolein route, highlighting its developmental prospects in pharmaceutical synthesis (Fu Chun, 2007).
Crystallography and Structural Analysis
The compound's structure has been studied using single-crystal X-ray diffraction techniques. These studies contribute to understanding the molecular conformation and intermolecular interactions, which are vital for designing and synthesizing new pharmaceuticals and materials (D. V. Albov et al., 2005).
Synthetic Material Development
The compound is also instrumental in the synthesis of new materials. For example, it is used in creating highly branched unsaturated polyethylenes. These materials have applications in various fields, including packaging, automotive parts, and possibly biomedical devices (Youfu Zhang et al., 2017).
Antimicrobial and Antifouling Properties
In the field of microbiology, derivatives of this compound, such as 3-hydroxy-5-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one, have shown antimicrobial activities. These compounds are isolated from fungi and have potential applications in developing new antimicrobial agents (Xiaoping Peng et al., 2011).
Chemical Synthesis and Catalysis
The compound is used in chemical synthesis and catalysis. It acts as a precursor for various chemical reactions, leading to the development of new chemical entities with potential applications in diverse industries (Zhao Xin-qi, 2007).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of pharmaceutical and biological compounds .
Biochemical Pathways
It’s known that similar compounds can be used for the synthesis of new propargylated 1-pyrindane derivatives as rasagiline analogues, which are used as antiparkinsonian agents .
Propriétés
IUPAC Name |
2-chloro-4-methyl-5,6-dihydrocyclopenta[b]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-5-4-8(10)11-9-6(5)2-3-7(9)12/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEKRDZZIDTNLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1CCC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




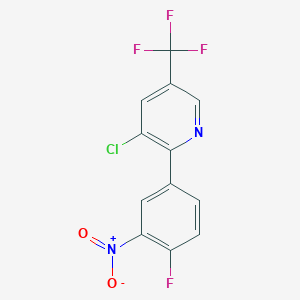
![3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3038026.png)
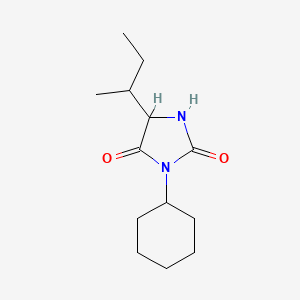
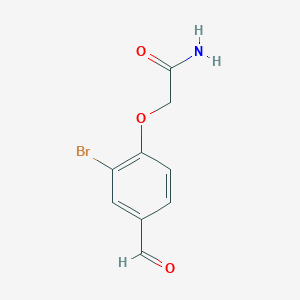
![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine](/img/structure/B3038033.png)

